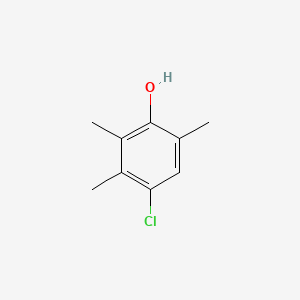

4-Chloro-2,3,6-trimethylphenol

Description

Structure

3D Structure

Properties

CAS No. |

36433-51-9 |

|---|---|

Molecular Formula |

C9H11ClO |

Molecular Weight |

170.63 g/mol |

IUPAC Name |

4-chloro-2,3,6-trimethylphenol |

InChI |

InChI=1S/C9H11ClO/c1-5-4-8(10)6(2)7(3)9(5)11/h4,11H,1-3H3 |

InChI Key |

XNQJHONAJJVDKU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1O)C)C)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes

Direct Halogenation Strategies

The introduction of a chlorine atom onto a phenol (B47542) ring is a fundamental transformation in organic chemistry. For 4-Chloro-2,3,6-trimethylphenol, this is most commonly achieved through the direct chlorination of a trimethylphenol precursor.

Chlorination of Trimethylphenols and Related Precursors

The synthesis of this compound can be accomplished by the electrophilic aromatic substitution of 2,3,6-trimethylphenol (B1330405). smolecule.com This reaction involves the direct chlorination of the phenol, where the hydroxyl group and the methyl groups on the aromatic ring influence the position of the incoming chlorine atom. The reaction of 2,3,6-trimethylphenol with chlorine can lead to the formation of this compound. publish.csiro.augrafiati.com Further chlorination of this compound can also occur, yielding products such as tetrachloro ketones. publish.csiro.augrafiati.compublish.csiro.au

The choice of chlorinating agent and reaction conditions is crucial in directing the outcome of the reaction. Sulfuryl chloride (SO2Cl2) is a common reagent for the chlorination of phenols. acs.orgcardiff.ac.uk The reactivity of sulfuryl chloride can be modulated by various catalysts to achieve desired selectivity. acs.org

Regioselectivity in Halogenation Reactions of Phenolic Substrates

The regioselectivity of phenol chlorination is a well-studied area, with significant efforts made to control the position of halogenation. The hydroxyl group of a phenol is a strong activating group and directs electrophiles to the ortho and para positions. In the case of 2,3,6-trimethylphenol, the existing methyl groups also influence the substitution pattern.

Research has shown that the use of moderators or catalysts can significantly enhance the regioselectivity of chlorination. For instance, various sulfur-containing compounds, such as tetrahydrothiopyran (B43164) derivatives and polymeric sulfides, have been used to favor para-chlorination of phenols when using sulfuryl chloride in the presence of a Lewis acid like aluminum chloride. cardiff.ac.ukresearchgate.netresearchgate.net The choice of catalyst can be tuned to favor either ortho or para substitution. For example, acetonitrile (B52724) and certain organocatalysts can promote para-selectivity, while others like Nagasawa's bis-thiourea exhibit high ortho-selectivity. acs.org

Table 1: Catalysts and their effect on the regioselectivity of phenol chlorination.

| Catalyst/Moderator | Selectivity | Reference |

|---|---|---|

| Tetrahydrothiopyran derivatives | Higher para/ortho ratio | researchgate.netresearchgate.net |

| Polymeric sulfides | High para-regioselectivity | cardiff.ac.ukresearchgate.net |

| Acetonitrile, (S)-BINAPO | Para-selective | acs.org |

Formation via Oxidative Transformations

This compound can also be formed as a byproduct in certain oxidative reactions, particularly those involving 2,3,6-trimethylphenol.

Byproduct Formation in Catalytic Oxidation of 2,3,6-Trimethylphenol

The catalytic oxidation of 2,3,6-trimethylphenol is an important industrial process, often aimed at producing 2,3,5-trimethyl-1,4-benzoquinone, a key intermediate in the synthesis of Vitamin E. mdpi.com However, under certain conditions, chlorinated byproducts can be formed. For example, when copper(II) chloride is used as a catalyst in the oxidation process, the formation of organochlorine byproducts, including chlorinated phenols, can occur. google.com The use of specific solvents, such as secondary aliphatic acyclic alcohols, has been shown to suppress the formation of these unwanted chlorinated byproducts. google.com

Mechanistic Insights into Oxidative Processes Yielding Halogenated Phenols

The formation of halogenated phenols during oxidative processes often involves complex radical mechanisms. In the presence of a halide source and an oxidizing agent, phenoxyl radicals can be generated. nih.gov These radicals can then react with halide ions to form halogenated species. The exact mechanism can be influenced by various factors, including the specific oxidant, catalyst, and reaction medium. rsc.orgresearchgate.net For instance, the oxidation of phenols by cupric-superoxo complexes has been shown to proceed via a hydrogen atom transfer (HAT) mechanism, leading to the formation of a phenoxyl radical which can then undergo further reactions. nih.gov

Derivatization from Other Halogenated Aromatic Precursors

An alternative synthetic approach to this compound involves starting with an aromatic precursor that is already halogenated. A potential, though less direct, route could involve the catalytic amination of a di-halogenated precursor, followed by further functional group transformations. For example, synthetic strategies for analogous compounds sometimes involve the iodination of a trimethylphenol precursor followed by substitution reactions. While not a direct synthesis of this compound, such methodologies highlight the potential for synthesizing substituted phenols from other halogenated aromatics.

Chemical Transformations of Substituted Phenols Leading to this compound

The synthesis of this compound can be achieved through the direct chlorination of its corresponding phenol precursor. Research has shown that the reaction of 2,3,6-trimethylphenol with chlorine in a solvent such as acetic acid yields this compound. grafiati.com This transformation is a targeted electrophilic aromatic substitution, where the chlorine atom is directed to the para-position (position 4) relative to the hydroxyl group, which is vacant and activated by the hydroxyl and methyl groups on the aromatic ring. The reaction of a mixture containing 6-chlorocyclohexa-2,4-dienones with chlorine in acetic acid also results in tetrachloro ketones, which are identified as major products from the chlorination of either 2,3,6-trimethylphenol or this compound. grafiati.com

Industrial Synthesis Pathways and Chemical Precursors for Related Phenols

The industrial synthesis of chlorinated phenols often involves the direct chlorination of a parent phenol using reagents like chlorine gas or sulfuryl chloride. industrialchemicals.gov.au These processes are crucial for producing a variety of commercially important compounds, including antiseptics, disinfectants, and pesticides. mdpi.com

A key precursor for this compound is 2,3,6-trimethylphenol . The production of 2,3,6-trimethylphenol is selectively achieved through the gas-phase methylation of m-cresol (B1676322) with methanol. chemicalbook.com This reaction is typically conducted at temperatures between 300–460°C under normal pressure, utilizing ortho-selective metal oxide catalysts, such as iron oxide catalysts modified with other metal oxides (e.g., Mg, Si, Cr, Zn). chemicalbook.com Other phenolic materials, like 2,3-xylenol and 2,5-xylenol, can also serve as feedstocks for methylation to produce 2,3,6-trimethylphenol. google.com

The industrial pathways for structurally related and commercially significant chlorophenols, such as 4-chloro-3,5-dimethylphenol (B1207549) (PCMX or Chloroxylenol) and 4-chloro-3-methylphenol (B1668792) (PCMC or Chlorocresol), provide insight into the manufacturing of this class of compounds.

4-chloro-3,5-dimethylphenol (PCMX) is widely used as a household and hospital disinfectant. mdpi.com Its industrial production generally starts with 3,5-dimethylphenol (B42653) (m-xylenol) as the raw material. google.com The synthesis involves the chlorination of m-xylenol using a chlorinating agent. google.com Studies have investigated various chlorinating agents, including sulfuryl chloride, sodium hypochlorite, and thionyl chloride, with sulfuryl chloride in a carbon tetrachloride solvent proving to be highly effective, achieving yields up to 82.57%. google.com The use of catalysts, such as aluminum chloride or cuprous chloride, is also a feature of some industrial processes. google.com

4-chloro-3-methylphenol (PCMC) is another related compound used as an antimicrobial preservative and biocide. industrialchemicals.gov.au The industrial synthesis follows a similar path, involving the chlorination of the parent phenol, in this case, m-cresol. industrialchemicals.gov.auresearchgate.net

To enhance the regioselectivity of these chlorination reactions, particularly to favor the formation of the para-chloro isomer, various catalytic systems have been developed. Research has demonstrated that using sulfuryl chloride in conjunction with sulfur-containing catalysts, such as certain poly(alkylene sulfide)s and a Lewis acid activator like aluminum chloride, can lead to quantitative yields with very high para-selectivity, often in solvent-free conditions. researchgate.net

The table below summarizes the precursors and reagents for the industrial synthesis of these related phenols.

| Final Product | Precursor | Common Reagents/Catalysts |

| This compound | 2,3,6-Trimethylphenol | Chlorine, Acetic Acid grafiati.com |

| 2,3,6-Trimethylphenol | m-Cresol, Methanol | Metal Oxide Catalysts (e.g., Fe, Mg, Si) chemicalbook.com |

| 4-Chloro-3,5-dimethylphenol (PCMX) | 3,5-Dimethylphenol (m-Xylenol) | Sulfuryl Chloride, Chlorine Gas, Aluminum Chloride, Carbon Tetrachloride industrialchemicals.gov.augoogle.com |

| 4-Chloro-3-methylphenol (PCMC) | m-Cresol | Sulfuryl Chloride, Chlorine Gas industrialchemicals.gov.auresearchgate.net |

Elucidation of Reaction Mechanisms and Reactivity Profiles

Electrophilic Aromatic Substitution Dynamics

Ipso Nitration Reactions and Regiochemical Control for Substituted Phenols including 4-Chloro-2,3,6-trimethylphenol

Ipso nitration is a fascinating electrophilic substitution reaction where the nitro group attacks a position on the aromatic ring that is already substituted. This phenomenon is particularly relevant for phenols bearing alkyl groups.

In the nitration of 2,3,6-trimethylphenol (B1330405), the formation of transient dienone intermediates is observed. cdnsciencepub.com Specifically, addition of the nitronium ion can occur ipso to a methyl group. cdnsciencepub.com The nitration of 2,3,6-trimethylphenol in acetic anhydride (B1165640) at low temperatures yields three distinct dienone intermediates. One of these is a 2,5-dienone, resulting from the addition of the nitronium ion to an unsubstituted position, which is less stable and readily tautomerizes to the corresponding nitrophenol. cdnsciencepub.com

The regiochemical outcome of nitration is highly dependent on the substituents present. For instance, in the nitration of 2-methylphenols, ipso attack at the methyl-substituted carbon is a significant pathway. cdnsciencepub.com This preference for ipso attack is also influenced by the reaction conditions, including the presence of nitrous acid, which can alter the isomer distribution. cdnsciencepub.com

The nitration of this compound itself can lead to a mixture of products, including those arising from ipso attack. The reaction of 2-chloro-1,3,5-trimethylbenzene (chloromesitylene) with nitric acid provides insights into the potential pathways. This reaction yields 2-chloro-1,3,5-trimethyl-4-nitro-1,4-dihydrophenyl acetate, demonstrating that ipso attack at the chlorinated carbon can occur. cdnsciencepub.com

Table 1: Regiochemical Outcomes in the Nitration of Substituted Phenols

| Substrate | Reagents | Major Products/Intermediates | Key Observation | Reference |

|---|---|---|---|---|

| 2,3,6-trimethylphenol | Acetic anhydride, low temp. | 2,5-dienone, 2,4-dienones | Formation of transient dienone intermediates, including ipso attack. | cdnsciencepub.com |

| 2-methylphenols | Nitrating agent | Ipso-nitrated products | Significant ipso attack at the methyl-substituted carbon. | cdnsciencepub.com |

| 2-chloro-1,3,5-trimethylbenzene | Nitric acid | 2-chloro-1,3,5-trimethyl-4-nitro-1,4-dihydrophenyl acetate | Ipso attack at the chlorinated carbon. | cdnsciencepub.com |

| 2,4-dibromo-3,5,6-trimethylphenol | Nitrogen dioxide | Isomeric trinitrocyclohex-3-enones | Formation of trinitro ketones. | scispace.com |

Influence of Substituents on Reaction Regioselectivity

The regioselectivity of electrophilic aromatic substitution is a direct consequence of the electronic effects (both inductive and resonance) and steric hindrance imposed by the substituents on the aromatic ring. libretexts.orglibretexts.org

The synthesis of highly substituted phenols with complete regiochemical control is a significant challenge in organic chemistry. oregonstate.edu Traditional methods often yield mixtures of isomers. oregonstate.edu However, modern synthetic strategies, such as cycloaddition cascade reactions, offer pathways to phenols with programmable substitution patterns. oregonstate.edu

Oxidative Transformation Pathways

Phenols are susceptible to oxidation, which can proceed through various mechanisms, including catalytic and radical-mediated pathways. The oxidation of this compound can lead to the formation of quinones and other degradation products.

Catalytic Oxidation Studies Involving Phenolic Substrates

The oxidation of phenolic substrates is a vital transformation in both biological systems and industrial processes. nih.govacs.org Copper-based catalysts are frequently employed for the oxidation of phenols. google.comnih.gov The oxidation of 2,3,6-trimethylphenol to 2,3,5-trimethyl-1,4-benzoquinone (TMQ), a key intermediate in the synthesis of Vitamin E, has been extensively studied. nih.govgrafiati.com

This oxidation can be achieved using molecular oxygen in the presence of a copper(II) chloride catalyst. nih.gov The reaction mechanism is proposed to involve the formation of a copper-bound phenolate (B1203915) radical anion, followed by attack of oxygen at the para position. nih.gov The use of ionic liquids as a reaction medium can enhance the selectivity and provide a "green chemistry" approach to this transformation. nih.gov

The catalytic oxidation of phenols can also be achieved using other oxidizing agents like potassium peroxymonosulfate (B1194676), catalyzed by iron and cobalt phthalocyanine (B1677752) tetrasulfonates. researchgate.net Overoxidation is a common challenge in phenol (B47542) oxidation, but strategies such as in-situ bisphenol-boron complexation have been developed to suppress it. chemrxiv.org

Table 2: Catalytic Oxidation of Trimethylphenols

| Substrate | Catalyst | Oxidant | Product | Key Observation | Reference |

|---|---|---|---|---|---|

| 2,3,6-trimethylphenol | Copper(II) chloride | Molecular oxygen | 2,3,5-trimethyl-1,4-benzoquinone | "Green chemistry" approach using ionic liquids. | nih.gov |

| 2,3,6-trimethylphenol | Iron/Cobalt phthalocyanine tetrasulfonates | Potassium peroxymonosulfate | 2,3,5-trimethyl-1,4-benzoquinone | Catalytic oxidation in a methanol-water mixture. | researchgate.net |

| 2,4,6-trimethylphenol (B147578) | Copper(II) chloride | Molecular oxygen | Trimethyl-p-benzoquinone | Effective oxidation in the presence of a catalytic amount of Cu(II). | molaid.com |

Radical-Mediated Reaction Mechanisms in Phenol Chemistry

Radical-mediated reactions are crucial in the transformation of phenols. Phenols can be oxidized to form phenoxyl radicals through processes like hydrogen atom transfer (HAT). nih.gov These radicals are key intermediates in various chemical and biological processes. nih.gov

The reaction of phenols with radicals, such as those generated in advanced oxidation processes (AOPs), is an important area of study for water treatment. nih.govacs.org 2,4,6-trimethylphenol has been used as a chemical probe to determine the concentrations of multiple radicals in these systems. nih.govacs.org

The formation of phenoxy radicals from substituted phenols by reaction with a cupric-superoxo complex has been shown to proceed via a rate-limiting hydrogen atom transfer. nih.govacs.org The subsequent fate of the phenoxyl radical can involve coupling with another radical or further oxidation. nih.gov The presence of substituents on the phenol ring influences the stability and reactivity of the corresponding phenoxyl radical.

Chlorination Dynamics and Ring Cleavage Phenomena

The chlorination of phenols is a complex process that can lead to a variety of products, including chlorinated phenols, quinones, and ring-cleavage products.

The reaction of this compound with chlorine in acetic acid yields tetrachloro ketones as major products. publish.csiro.aupublish.csiro.auresearchgate.net This reaction proceeds through the formation of 6-chlorocyclohexa-2,4-dienone intermediates. publish.csiro.aupublish.csiro.au

Under certain conditions, particularly with an excess of chlorine, the chlorination of phenols can lead to the cleavage of the aromatic ring. nih.govacs.orgnih.gov Studies on the chlorination of various substituted phenols have shown the formation of α,β-unsaturated C4-dicarbonyl compounds. nih.govacs.orgnih.gov The formation of these ring-cleavage products is influenced by the substitution pattern of the phenol. For instance, the presence of methyl groups at both ortho positions to the hydroxyl group can inhibit the formation of certain ring-cleavage products. nih.govnih.gov The mechanism for ring cleavage is thought to involve the formation of phenoxy radicals. acs.orgnih.gov

Table 3: Products from the Chlorination of this compound and Related Compounds

| Substrate | Reagents | Major Products | Key Observation | Reference |

|---|---|---|---|---|

| This compound | Chlorine in acetic acid | Tetrachloro ketones | Proceeds via 6-chlorocyclohexa-2,4-dienone intermediates. | publish.csiro.aupublish.csiro.au |

| Substituted phenols | Excess chlorine | α,β-Unsaturated C4-dicarbonyl compounds | Ring cleavage products are formed. | nih.govacs.orgnih.gov |

Formation of α,β-Unsaturated Dicarbonyl Ring Cleavage Products from Chlorinated Phenols

The chlorination of phenols can lead to the formation of various products, including α,β-unsaturated dicarbonyl ring cleavage products. nih.gov This process is of particular concern in water disinfection, where the reaction of phenolic compounds with hypochlorous acid (HOCl) can generate potentially harmful byproducts. nih.govescholarship.org

Research has shown that the reaction of phenols with chlorine proceeds through an electrophilic attack on the aromatic ring, leading to the formation of chlorinated phenols. nih.gov Subsequent reactions with HOCl can result in the cleavage of the aromatic ring. nih.gov Studies have identified 2-butene-1,4-dial (BDA) and its chlorinated analog, chloro-2-butene-1,4-dial (Cl-BDA), as α,β-unsaturated dialdehyde (B1249045) products formed from the chlorination of phenol and various chlorophenols. nih.govescholarship.org

The formation of these ring cleavage products is influenced by the substitution pattern on the phenolic ring. For instance, the presence of methyl substituents at both positions ortho to the hydroxyl group, as in 2,6-dimethylphenol (B121312) and 2,4,6-trimethylphenol, has been found to inhibit the formation of BDA and Cl-BDA. escholarship.org This suggests an involvement of the α-carbons in the reaction mechanism. Conversely, the chlorination of cresols and 2,3-dimethylphenol (B72121) has been shown to yield methyl- and dimethyl-BDA species, respectively. escholarship.org

The mechanism is thought to involve the formation of a common precursor, 2,4,6-trichlorophenol (B30397), which further reacts with HOCl to produce the ring cleavage products. nih.govescholarship.org The yields of these products are dependent on the ratio of HOCl to the phenolic compound. nih.gov

Interactive Data Table: Formation of Ring Cleavage Products from Phenols

| Precursor Phenol | Ring Cleavage Product(s) | Key Findings | Reference |

| Phenol | 2-Butene-1,4-dial (BDA), Chloro-2-butene-1,4-dial (Cl-BDA) | Yields increase with higher HOCl:phenol ratios. | nih.govescholarship.org |

| 2-Chlorophenol (B165306) | BDA, Cl-BDA | Formation observed. | nih.govescholarship.org |

| 4-Chlorophenol (B41353) | BDA, Cl-BDA | Formation observed. | nih.govescholarship.org |

| 2,4-Dichlorophenol | BDA, Cl-BDA | Formation observed. | nih.govescholarship.org |

| 2,6-Dichlorophenol | BDA, Cl-BDA | Formation observed. | nih.govescholarship.org |

| 2,4,6-Trichlorophenol | BDA, Cl-BDA | Common precursor for ring cleavage. | nih.govescholarship.org |

| 2,6-Dimethylphenol | No BDA or Cl-BDA | Ortho-methyl groups inhibit formation. | escholarship.org |

| 2,4,6-Trimethylphenol | No BDA or Cl-BDA | Ortho-methyl groups inhibit formation. | escholarship.org |

| o-Cresol | Methyl-BDA | Formation of methylated BDA species. | escholarship.org |

| 2,3-Dimethylphenol | Dimethyl-BDA | Formation of dimethylated BDA species. | escholarship.org |

Acid-Catalyzed Reactions and Solvolytic Processes

The reaction of this compound in the presence of acid and in various solvents reveals further aspects of its reactivity. The chlorination of this compound in carbon tetrachloride containing pyridine (B92270) yields a mixture of the isomeric 6-chlorocyclohexa-2,4-dienones. publish.csiro.au

Further reaction of this dienone mixture with chlorine in acetic acid is rapid and leads to the formation of tetrachloro ketones. publish.csiro.au Specifically, the reaction gives r-2,4,c-5,t-6-tetrachloro-2,3,6-trimethylcyclohex-3-enone and its isomer. publish.csiro.au

The solvolysis of related 4-chloro-2,5-cyclohexadienones in the presence of water and a silver salt has been reported to yield 4-hydroxy-2,5-cyclohexadienones. googleapis.com However, this process is not always efficient for industrial applications. googleapis.com

Studies on the nitration of this compound with nitrogen dioxide in benzene (B151609) have also been conducted, providing insights into the effects of substituents on the reaction pathways. researchgate.netgrafiati.com

Interactive Data Table: Products of Acid-Catalyzed and Solvolytic Reactions of this compound and Related Compounds

| Starting Material | Reagents/Conditions | Major Product(s) | Reference |

| This compound | Chlorine, Carbon tetrachloride, Pyridine | 6-Chlorocyclohexa-2,4-dienone isomers | publish.csiro.au |

| Mixture of 6-chlorocyclohexa-2,4-dienones | Chlorine, Acetic acid | r-2,4,c-5,t-6-Tetrachloro-2,3,6-trimethylcyclohex-3-enone and isomer | publish.csiro.au |

| 4-Chloro-2,5-cyclohexadienone | Water, Silver salt | 4-Hydroxy-2,5-cyclohexadienone | googleapis.com |

| This compound | Nitrogen dioxide, Benzene | Nitrated products | researchgate.netgrafiati.com |

Advanced Spectroscopic Characterization for Structural and Electronic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of each atom.

Proton (¹H) NMR Spectral Interpretation of 4-Chloro-2,3,6-trimethylphenol

Proton NMR analysis of this compound identifies the chemical shifts and coupling patterns of the hydrogen atoms. The aromatic region of the spectrum is expected to show a single peak for the lone aromatic proton, influenced by the surrounding chloro and methyl substituents. The hydroxyl proton will appear as a distinct singlet, with its chemical shift being concentration and solvent dependent. The three methyl groups, being in different chemical environments, are anticipated to present as three separate singlets in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic H | 6.5 - 7.5 | Singlet | 1H |

| Hydroxyl OH | 4.0 - 6.0 | Singlet | 1H |

| Methyl CH₃ (ortho) | ~2.2 | Singlet | 3H |

| Methyl CH₃ (meta) | ~2.1 | Singlet | 3H |

| Methyl CH₃ (ortho) | ~2.3 | Singlet | 3H |

Note: The exact chemical shifts can vary based on the solvent and concentration.

Application of Carbon-13 (¹³C) NMR and Multi-dimensional NMR Techniques

Carbon-13 NMR spectroscopy provides insight into the carbon framework of the molecule. For this compound, nine distinct signals are expected, corresponding to each unique carbon atom. The chemical shifts of the aromatic carbons are influenced by the attached functional groups, with the carbon atom bonded to the hydroxyl group appearing at a lower field and the carbon bonded to the chlorine atom also showing a characteristic shift. The three methyl carbons will resonate in the high-field aliphatic region.

While specific multi-dimensional NMR data such as COSY, HSQC, and HMBC for this compound are not widely available in published literature, these techniques would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecular structure.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-OH | 150 - 160 |

| C-Cl | 125 - 135 |

| C-CH₃ (ortho) | 120 - 130 |

| C-H | 115 - 125 |

| C-CH₃ (meta) | 130 - 140 |

| C-CH₃ (ortho) | 120 - 130 |

| CH₃ (ortho) | 15 - 25 |

| CH₃ (meta) | 15 - 25 |

| CH₃ (ortho) | 15 - 25 |

Note: The exact chemical shifts can vary based on the solvent.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of molecular bonds, offering a fingerprint of the functional groups present.

Fourier Transform Infrared (FTIR) Spectroscopic Analysis

The FTIR spectrum of this compound is characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. C-H stretching vibrations of the aromatic ring and the methyl groups are observed in the 2850-3100 cm⁻¹ range. The aromatic C=C stretching vibrations typically appear as a series of bands between 1450 and 1600 cm⁻¹. The C-O stretching of the phenol (B47542) is expected around 1200-1260 cm⁻¹, and the C-Cl stretching vibration will be present in the lower frequency region, typically between 600 and 800 cm⁻¹.

Table 3: Key FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) |

| O-H Stretch | 3200 - 3600 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2970 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O Stretch (Phenol) | 1200 - 1260 |

| C-Cl Stretch | 600 - 800 |

Raman Spectroscopic Investigations

Raman spectroscopy provides complementary information to FTIR. The symmetric vibrations of the aromatic ring are often strong in the Raman spectrum. For this compound, a strong band corresponding to the ring breathing mode is expected. The C-Cl and C-C stretching vibrations of the substituents on the ring will also give rise to characteristic Raman signals.

Vibrational Assignments Based on Potential Energy Distribution (PED)

A definitive assignment of the observed vibrational bands in the FTIR and Raman spectra requires a Potential Energy Distribution (PED) analysis. This computational method calculates the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration. While detailed PED studies specifically for this compound are not readily found in the literature, such an analysis would be crucial for a precise understanding of the molecule's vibrational dynamics and for accurately assigning complex vibrational modes that arise from the coupling of various motions within the molecule.

Mass Spectrometry (MS) for Molecular Fragmentation and Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of a compound and, through analysis of its fragmentation patterns, offers deep insights into its molecular structure.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including substituted phenols. researchgate.net The gas chromatograph separates components of a mixture based on their boiling points and interactions with a stationary phase, after which the mass spectrometer detects, ionizes, and fragments the eluted compounds. hpst.cz

For phenolic compounds, a derivatization step, such as silylation, is often employed to increase their volatility and thermal stability, leading to improved chromatographic peak shape and resolution. researchgate.netresearchgate.net

In the analysis of this compound (molar mass: 170.63 g/mol ), GC-MS provides both retention time data for identification and a mass spectrum for structural confirmation. The electron ionization (EI) mass spectrum is expected to exhibit a distinct molecular ion peak ([M]⁺) at m/z 170. Due to the natural isotopic abundance of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), a characteristic isotopic peak ([M+2]⁺) at m/z 172 with an intensity of approximately one-third of the molecular ion peak would be a key identifier for the presence of a single chlorine atom in the molecule. youtube.com

The fragmentation pattern provides further structural evidence. Key fragmentation pathways for this compound would likely involve:

Loss of a methyl group (-CH₃): A common fragmentation for alkyl-substituted aromatic compounds, leading to a stable benzylic cation. This would produce a significant fragment ion at m/z 155 ([M-15]⁺).

Loss of chlorine (-Cl): Cleavage of the C-Cl bond would result in a fragment at m/z 135.

Loss of hydrogen chloride (-HCl): A rearrangement followed by elimination of HCl could lead to a fragment at m/z 134.

| Predicted Fragment Ion | Mass-to-Charge Ratio (m/z) | Proposed Neutral Loss | Significance |

| [M]⁺ | 170 | - | Molecular Ion (for ³⁵Cl) |

| [M+2]⁺ | 172 | - | Isotope Peak (for ³⁷Cl) |

| [M-CH₃]⁺ | 155 | CH₃ | Loss of a methyl group |

| [M-Cl]⁺ | 135 | Cl | Loss of a chlorine atom |

| [M-HCl]⁺ | 134 | HCl | Elimination of hydrogen chloride |

This table presents predicted data based on the structure of this compound and common fragmentation patterns of related compounds.

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over standard-resolution MS by providing highly accurate mass measurements, typically to within 5 parts per million (ppm). youtube.comyoutube.com This precision allows for the determination of a compound's elemental formula, a critical step in identifying unknown substances and distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental compositions). nih.govyoutube.com

For this compound, with the chemical formula C₉H₁₁ClO, the theoretical exact mass can be calculated with high precision.

Formula: C₉H₁₁³⁵ClO

Theoretical Exact Mass: 170.04984 u

An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, could measure the m/z of the molecular ion and confirm that it matches this theoretical value with a very low margin of error. youtube.com This capability is invaluable for confirming the identity of the compound in complex matrices where multiple compounds might have the same nominal mass of 170. HRMS is particularly powerful when coupled with liquid chromatography (LC-HRMS), enabling the analysis of a wide range of phenolic compounds without the need for derivatization. youtube.com

Integration of Spectroscopic Data for Comprehensive Structural Elucidation

While mass spectrometry provides essential information regarding molecular weight and formula, it is often insufficient on its own to definitively determine the specific isomer of a substituted compound. For example, 4-Chloro-2,5,6-trimethylphenol is an isomer of this compound and would have the same molecular formula and likely a very similar mass spectrum. Therefore, a comprehensive structural elucidation requires the integration of data from multiple spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for determining the precise substitution pattern on the aromatic ring. For this compound, ¹H NMR would show a single aromatic proton signal, signals for three distinct methyl groups, and a signal for the hydroxyl proton. The chemical shifts and coupling patterns would confirm the relative positions of these groups. ¹³C NMR would reveal nine distinct carbon signals, confirming the molecular asymmetry.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH) group (a broad peak around 3200-3600 cm⁻¹), aromatic and aliphatic C-H stretching (around 3100-2850 cm⁻¹), aromatic C=C stretching (around 1500-1600 cm⁻¹), and C-Cl stretching (typically in the 1000-600 cm⁻¹ region).

Ultraviolet-Visible (UV) Spectroscopy: UV spectroscopy provides information about the electronic transitions within the conjugated π-system of the benzene (B151609) ring. The position and intensity of the absorption maxima are influenced by the substituents on the ring. researchgate.net

By combining the molecular formula from HRMS with the connectivity and functional group information from NMR and IR, an unambiguous structural assignment of this compound can be achieved.

| Spectroscopic Technique | Expected Observations for this compound | Information Provided |

| GC-MS | Molecular ion at m/z 170 with an M+2 peak at m/z 172. Fragments from loss of CH₃. | Molecular weight, presence of chlorine, fragmentation pattern. |

| HRMS | Measured exact mass corresponding to the calculated value for C₉H₁₁ClO (170.04984 u). | Unambiguous elemental formula. |

| ¹H NMR Spectroscopy | Signals for one aromatic proton, three distinct methyl groups, and one hydroxyl proton. | Number and chemical environment of protons, connectivity through spin-spin coupling. |

| ¹³C NMR Spectroscopy | Nine distinct carbon signals. | Number of non-equivalent carbons, chemical environment of carbons. |

| IR Spectroscopy | Characteristic bands for O-H, aromatic C-H, aliphatic C-H, aromatic C=C, and C-Cl bonds. | Presence of key functional groups. |

| UV-Vis Spectroscopy | Absorption maxima characteristic of a substituted phenolic chromophore. | Information on the conjugated electronic system. |

Computational Chemistry and Theoretical Molecular Modeling

Molecular Dynamics (MD) Simulations

Exploration of Intermolecular Interactions and Conformational Dynamics:Similarly, there is no available research detailing Molecular Dynamics simulations used to explore the intermolecular forces, conformational changes, or dynamic behavior of 4-Chloro-2,3,6-trimethylphenol.

While research exists on the synthesis and reactions of this compound, the specific, in-depth computational analyses required to construct an article based on the provided outline have not been published or are not publicly accessible.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Methodologies

Quantitative Structure-Property Relationship (QSPR) models are powerful tools in computational chemistry for predicting the physicochemical properties of compounds based on their molecular structure. For this compound, QSPR models can be developed to predict properties such as boiling point, vapor pressure, and octanol-water partition coefficient (logP).

The development of a QSPR model involves several key steps. First, a dataset of compounds with known experimental values for the target property is compiled. This dataset should ideally include this compound and a diverse set of structurally related phenols and chlorophenols. Next, a large number of molecular descriptors are calculated for each compound in the dataset. These descriptors numerically represent various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties.

Commonly used molecular descriptors in QSPR studies of phenolic compounds include:

Constitutional descriptors: Molecular weight, number of atoms, number of rings.

Topological descriptors: Connectivity indices (e.g., Randić index), shape indices.

Geometrical descriptors: Molecular surface area, molecular volume.

Electronic descriptors: Dipole moment, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

Physicochemical descriptors: LogP, molar refractivity.

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR) or machine learning algorithms, is used to build a mathematical model that correlates a subset of these descriptors with the experimental property. The predictive power of the resulting model is then rigorously validated using internal and external validation techniques.

The following table presents a hypothetical QSPR model for predicting the octanol-water partition coefficient (logP) of a series of chlorophenols, including this compound.

| Compound | Experimental logP | Predicted logP | Molecular Weight (amu) | Polar Surface Area (Ų) |

| Phenol (B47542) | 1.48 | 1.52 | 94.11 | 20.23 |

| 4-Chlorophenol (B41353) | 2.39 | 2.41 | 128.56 | 20.23 |

| 2,4,6-Trichlorophenol (B30397) | 3.69 | 3.65 | 197.45 | 20.23 |

| 2,3,6-Trimethylphenol (B1330405) | 2.67 | 2.70 | 136.19 | 20.23 |

| This compound | 3.50 (estimated) | 3.48 | 170.64 | 20.23 |

Note: The logP values are for illustrative purposes. The predicted values are generated from a hypothetical model: logP = 0.02 * (Molecular Weight) - 0.05 * (Polar Surface Area) + C.

Quantitative Structure-Retention Relationship (QSRR) studies aim to establish a correlation between the molecular structure of a compound and its retention behavior in a chromatographic system. mtak.hu For this compound, QSRR models can be developed to predict its retention time in techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC).

The theoretical basis of QSRR lies in the fact that the retention of a compound is governed by its physicochemical interactions with the stationary and mobile phases. nih.gov These interactions are, in turn, determined by the compound's molecular structure. nih.gov By quantifying the structural features using molecular descriptors, it is possible to model and predict chromatographic retention.

The development of a QSRR model for this compound would involve the following steps:

Data Collection: A set of structurally diverse compounds, including the target molecule, is analyzed under specific chromatographic conditions to obtain their retention times.

Descriptor Calculation: A wide range of molecular descriptors are calculated for all compounds in the dataset. For reversed-phase HPLC, descriptors related to lipophilicity (e.g., logP) are often important, while for GC, descriptors related to volatility and polarity are more relevant.

Model Building and Validation: Statistical methods are employed to build a regression model linking the descriptors to the retention times. The model's predictive ability is then validated.

A hypothetical QSRR equation for predicting the retention index (RI) of substituted phenols in a non-polar GC column might take the form:

RI = β₀ + β₁ (Boiling Point) + β₂ (Dipole Moment) + β₃ (Molecular Volume)

Where β₀, β₁, β₂, and β₃ are coefficients determined from the regression analysis. Such a model would allow for the prediction of the retention index of this compound based on its calculated descriptor values.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. nih.gov This method is invaluable for understanding the molecular basis of ligand-receptor interactions and for drug discovery. For this compound, molecular docking studies could be employed to investigate its potential binding to various biological targets.

A molecular docking study of this compound would involve the following general procedure:

Preparation of Receptor and Ligand: The three-dimensional structure of the target receptor is obtained from a protein database (e.g., PDB). The structure of this compound is built and optimized using molecular modeling software.

Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the binding site of the receptor. The algorithm samples a large number of possible binding poses and scores them based on a scoring function that estimates the binding affinity.

Analysis of Results: The predicted binding poses are analyzed to identify the most favorable interactions between the ligand and the receptor. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For instance, a docking study could explore the binding of this compound to the active site of a specific enzyme. The results would reveal which amino acid residues in the active site interact with the different parts of the this compound molecule, such as the hydroxyl group, the chlorine atom, and the methyl groups. This information provides insights into the potential biological activity of the compound.

The following table provides a hypothetical summary of the interactions of this compound with the active site of a hypothetical enzyme, as predicted by a molecular docking simulation.

| Functional Group of Ligand | Interacting Residue of Receptor | Type of Interaction |

| Hydroxyl (-OH) group | Aspartic Acid (ASP) 152 | Hydrogen Bond (donor) |

| Chlorine (Cl) atom | Leucine (LEU) 89 | Hydrophobic Interaction |

| 2-Methyl group | Valine (VAL) 111 | van der Waals Interaction |

| Aromatic ring | Phenylalanine (PHE) 120 | π-π Stacking |

Note: This table is a hypothetical representation of molecular docking results.

Biotransformation and Biodegradation Studies

Microbial Metabolism Pathways

The microbial metabolism of 4-Chloro-2,3,6-trimethylphenol is anticipated to proceed through enzymatic modifications, drawing parallels from studies on related phenolic compounds. The presence of both chlorine and multiple methyl substituents on the aromatic ring suggests that a variety of enzymatic systems could be involved in its initial breakdown.

Bacterial strains, particularly from the genus Mycobacterium, are well-documented for their ability to degrade a wide range of aromatic compounds, including phenols and their alkylated derivatives. While direct evidence for Mycobacterium sp. metabolizing this compound is not available, their known enzymatic machinery offers insights into potential transformation pathways.

Mycobacterium species possess powerful monooxygenase and dioxygenase enzymes that can initiate the degradation of aromatic compounds. For a molecule like this compound, two primary initial lines of enzymatic attack are plausible:

Oxidation of a Methyl Group: Monooxygenase enzymes could hydroxylate one of the three methyl groups, converting it to a hydroxymethyl group. This initial product could then be further oxidized to an aldehyde and then to a carboxylic acid. This pathway is common in the degradation of methylated aromatic compounds.

Hydroxylation of the Aromatic Ring: Aromatic hydroxylases could introduce an additional hydroxyl group onto the benzene (B151609) ring. The position of this hydroxylation would be influenced by the existing substituents.

Studies on related compounds, such as 2,6-xylenol and 2,3,6-trimethylphenol (B1330405), by Mycobacterium sp. have demonstrated the involvement of such enzymatic activities. For instance, Mycobacterium sp. strain DM1 is known to utilize 2,3,6-trimethylphenol as a carbon and energy source. This suggests that similar enzymatic systems could act on the chlorinated analogue. The presence of the chlorine atom may, however, influence the rate and regioselectivity of the enzymatic attack.

Research on the degradation of chlorotoluenes by bacteria like Burkholderia sp. and Pseudomonas putida has shown that dioxygenase enzymes can lead to the formation of chloromethyl-substituted catechols. nih.gov Alternatively, monooxygenation of the methyl side chain can occur. nih.gov These findings support the hypothesis that the initial enzymatic attack on this compound could involve either the methyl groups or the aromatic ring.

Given the enzymatic pathways proposed above, a number of biotransformation products of this compound can be predicted. The identification of these metabolites is crucial for elucidating the complete degradation pathway.

Table 1: Predicted Biotransformation Products of this compound

| Parent Compound | Predicted Intermediate | Enzymatic Action |

|---|---|---|

| This compound | 4-Chloro-2,3-dimethyl-6-(hydroxymethyl)phenol | Methyl group monooxygenase |

| 4-Chloro-2,3-dimethyl-6-(hydroxymethyl)phenol | 4-Chloro-2,3-dimethyl-6-formylphenol | Alcohol dehydrogenase |

| 4-Chloro-2,3-dimethyl-6-formylphenol | 4-Chloro-2,3-dimethyl-6-carboxyphenol | Aldehyde dehydrogenase |

The subsequent steps would likely involve ring cleavage of the catechol-like intermediates by dioxygenase enzymes, a common strategy in the aerobic degradation of aromatic compounds. The resulting aliphatic acids would then be channeled into central metabolic pathways. It is also possible that under certain conditions, the degradation process could lead to the formation of dead-end products, especially if the enzymatic machinery of the microorganism is not fully adapted to the substituted phenol (B47542). nih.gov

Environmental Biodegradation Mechanisms

The persistence of this compound in the environment is dependent on the prevailing redox conditions and the composition of the indigenous microbial communities.

The biodegradation of chlorinated phenols can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, following distinct biochemical routes.

Aerobic Degradation: In the presence of oxygen, microorganisms typically employ oxygenase enzymes to break down the aromatic ring. The initial steps, as discussed previously, involve hydroxylation of the ring or oxidation of a side-chain. Following the formation of a dihydroxy-intermediate (a catechol derivative), the aromatic ring is cleaved by dioxygenases. This is an efficient process for the complete mineralization of many chlorinated phenols to carbon dioxide, water, and chloride ions.

Anaerobic Degradation: Under anaerobic conditions, a different set of microbial processes takes precedence. Reductive dechlorination is a key initial step, where the chlorine substituent is removed from the aromatic ring and replaced by a hydrogen atom. This process is often carried out by specialized anaerobic bacteria. Once dechlorinated, the resulting trimethylphenol is more amenable to subsequent anaerobic degradation, which ultimately leads to the production of methane (B114726) and carbon dioxide. The rate and extent of anaerobic degradation can be influenced by the availability of suitable electron donors.

Combined anaerobic-aerobic treatment systems have been shown to be effective for the degradation of some chlorinated phenols, where the initial anaerobic stage facilitates dechlorination, followed by aerobic mineralization of the less halogenated intermediates.

The complete degradation of complex xenobiotic compounds like this compound in the environment is often not accomplished by a single microbial species but rather by the synergistic actions of a diverse microbial community. Different members of the community may carry out different steps of the degradation pathway.

For instance, one group of bacteria might be responsible for the initial oxidation of the methyl groups, while another might specialize in the cleavage of the aromatic ring. In anaerobic environments, a consortium of bacteria is typically required, including fermentative bacteria, acetogens, and methanogens, to achieve complete mineralization.

The structure and function of these microbial communities can be influenced by various environmental factors, including the concentration of the pollutant, the presence of other carbon sources, and the physicochemical conditions of the habitat. Studies on the degradation of mixtures of phenolic compounds have demonstrated that the presence of multiple substrates can influence the degradability of individual components, highlighting the complex interactions within microbial communities. The feeding pattern of phenolic compounds has also been shown to affect the structure of the microbial community and its efficiency in cometabolizing other pollutants.

Environmental Occurrence, Distribution, and Fate Analysis

Anthropogenic and Natural Sources of Chlorinated Phenols in Environmental Compartments

Chlorinated phenols, including 4-Chloro-2,3,6-trimethylphenol, enter the environment from a variety of sources, both as a result of human activities (anthropogenic) and natural processes. guidechem.com

Anthropogenic Sources: The primary anthropogenic pathways for the release of chlorinated phenols into the environment are industrial and commercial activities. solubilityofthings.com These compounds are synthesized for use as intermediates in the manufacturing of a wide range of products, including dyes, pharmaceuticals, and biocides. guidechem.comchemicalbook.com Specifically, they are key components in the production of pesticides, such as phenoxy herbicides. solubilityofthings.com Industrial wastewater discharges from chemical manufacturing plants and pulp and paper mills that use chlorine bleaching processes are significant point sources of contamination. fishersci.com

Another major anthropogenic source is the chlorination of water. Chlorophenols can be formed as disinfection by-products during the treatment of drinking water and wastewater when chlorine reacts with naturally occurring phenolic compounds or industrial phenol (B47542) pollutants. fishersci.com The use of certain chlorophenols as wood preservatives and in consumer products like disinfectants also contributes to their release. Furthermore, the incineration of municipal and industrial waste containing chlorinated organic matter can lead to the formation and atmospheric deposition of chlorophenols. fishersci.com

| Source Type | Specific Origin | Examples of Released Compounds |

|---|---|---|

| Anthropogenic | Industrial Manufacturing | Intermediates for pesticides, dyes, pharmaceuticals guidechem.com |

| Water Disinfection | Chlorination of drinking water and wastewater fishersci.com | |

| Wood and Leather Preservation | Use of fungicides and biocides | |

| Waste Incineration | Combustion of chlorinated materials fishersci.com | |

| Natural | Biological Production | Metabolites from fungi, bacteria, and marine algae ecetoc.orgnih.gov |

| Natural Combustion | Forest fires, volcanoes researchgate.netecetoc.org |

Environmental Partitioning and Distribution Models (e.g., Mackay Fugacity Model applied to related compounds)

Understanding the environmental partitioning of this compound is crucial for predicting its distribution and ultimate fate. Fugacity models, such as the Mackay model, are valuable tools for this purpose. ulisboa.pt Fugacity, a concept analogous to partial pressure, represents a chemical's "escaping tendency" from a particular phase (e.g., water, air, soil). nih.gov At equilibrium, the fugacity of a chemical will be equal in all environmental compartments. nih.gov

The Mackay Fugacity Model uses the physicochemical properties of a substance to predict its distribution among various environmental compartments like air, water, soil, and sediment. ulisboa.ptnih.gov While specific experimental data for this compound are limited, we can use data from its parent compound, 2,3,6-trimethylphenol (B1330405), and other closely related chlorophenols to estimate its likely behavior. The key parameters for the model are water solubility, vapor pressure, and the octanol-water partition coefficient (Kow). molaid.com

Based on available data for structurally similar compounds, this compound is expected to have low to moderate mobility in soil and a tendency to adsorb to suspended solids and sediment in water. nih.gov The computed XLogP3 (a measure of lipophilicity similar to log Kow) for this compound is 2.7. echemi.com The experimental log Kow for the parent compound 2,3,6-trimethylphenol is 2.67, suggesting moderate lipophilicity. nih.gov This indicates a moderate potential for bioconcentration in aquatic organisms. nih.gov

Its vapor pressure and water solubility will dictate its partitioning between the atmosphere and aquatic systems. The parent compound, 2,3,6-trimethylphenol, has a vapor pressure of 0.035 mm Hg and a water solubility of 1,580 mg/L. nih.gov The addition of a chlorine atom would be expected to slightly decrease both vapor pressure and water solubility. researchgate.net This suggests that volatilization from water surfaces will be a slow but relevant fate process. nih.gov

| Compound | Property | Value | Implication for Environmental Partitioning |

|---|---|---|---|

| 2,3,6-Trimethylphenol (Parent Compound) | log Kow | 2.67 nih.gov | Moderate tendency to partition into organic matter (soil, sediment, biota). |

| Water Solubility | 1,580 mg/L nih.gov | Moderately soluble, will be present in the aqueous phase. | |

| Vapor Pressure | 0.035 mm Hg nih.gov | Low volatility, but some partitioning to the atmosphere will occur. | |

| This compound | XLogP3 (Computed) | 2.7 echemi.com | Similar moderate lipophilicity to the parent compound. |

| 4-Chloro-o-cresol | log Kow | 2.78 nih.gov | Supports moderate partitioning to organic phases. |

| 4-Chloro-m-cresol | log Kow | 3.10 merckmillipore.com | Slightly higher tendency to partition into organic phases. |

Degradation Kinetics and Persistence in Aquatic and Terrestrial Systems

The persistence of a chemical in the environment is determined by its susceptibility to various degradation processes, including biodegradation, photolysis, and hydrolysis. The rate of these processes is often expressed as a half-life, the time it takes for 50% of the compound to be removed. thegoodscentscompany.com

For instance, chloroxylenol (4-chloro-3,5-dimethylphenol), a structural isomer, can be completely decomposed in 30 minutes under specific laboratory conditions using advanced oxidation processes, but its degradation in natural environments is slower. researchgate.netchemsrc.com Studies in sewage have shown that 60-70% of the initial amount of chloroxylenol can remain after 7 days, indicating a degree of resistance to biodegradation in wastewater treatment systems. nih.gov Another related compound, 4-chloro-2-methylphenol, was found to be totally degraded by an activated sludge isolate, suggesting that acclimated microbial populations can effectively break down these types of molecules. publications.gc.ca

In terrestrial systems, the half-life of chlorophenols can range from days to several months, influenced by factors such as soil type, organic matter content, temperature, and the presence of adapted microorganisms. sigmaaldrich.com In aquatic systems, photolysis can be a significant degradation pathway for chlorophenols, particularly in clear, sunlit surface waters. nih.gov The process involves the absorption of UV light, leading to the cleavage of the carbon-chlorine bond. nih.gov Hydrolysis is generally not considered a major degradation pathway for chlorophenols under typical environmental conditions. nih.gov

| Compound Class/Specific Compound | System | Half-Life / Degradation Rate | Reference |

|---|---|---|---|

| Readily Biodegradable Substances (General) | Freshwater | Median half-life of 1.95 days | ecetoc.org |

| Chloroxylenol (4-chloro-3,5-dimethylphenol) | Sewage | 60-70% remaining after 7 days | nih.gov |

| Chlorocresol (4-chloro-3-methylphenol) | Air (Photodegradation) | Half-life of ~5 hours | nih.gov |

| 4-chloro-2-methylphenol | Activated Sludge | Completely degraded by isolated strain S1 | publications.gc.ca |

| Organochlorine Pesticides (General) | Soil | Can persist for years (e.g., DDT half-life > 10 years) |

Formation as Transformation Products of Agrochemicals and Industrial Chemicals

Chlorinated phenols, including substituted variants like this compound, are not only released into the environment through direct use but are also formed as degradation or transformation products of other widely used chemicals. guidechem.com

A significant source of chlorophenols in agricultural areas is the breakdown of phenoxy herbicides. solubilityofthings.com Herbicides such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA) can undergo microbial or chemical degradation in soil and water, cleaving the ether bond to release their corresponding chlorophenol structures. solubilityofthings.comulisboa.pt For example, the herbicide MCPA is known to degrade into 4-chloro-2-methylphenol. researchgate.net This primary transformation product can then undergo further environmental reactions, such as photonitration, to form more persistent compounds like 4-chloro-2-methyl-6-nitrophenol. researchgate.net

In addition to agrochemicals, chlorophenols can be formed from the degradation of various industrial chemicals. The breakdown of more complex chlorinated hydrocarbons, such as polychlorinated biphenyls (PCBs) or chlorobenzenes, can yield chlorinated phenolic compounds. guidechem.com For example, pentachlorophenol (B1679276) (PCP) has been observed to form in mammals from the metabolism of pentachlorobenzene (B41901) (PeCB) and hexachlorobenzene (B1673134) (HCB), which are used as pesticides and industrial solvents. guidechem.com These precursor chemicals can be widespread environmental contaminants, leading to the diffuse formation of chlorophenols in various environmental compartments long after the parent compounds were released. guidechem.com This formation pathway complicates the tracking and management of chlorophenol contamination, as their presence may not be directly linked to a specific industrial discharge but rather to the legacy contamination of other chlorinated substances. guidechem.com

Advanced Remediation Technologies for Phenolic Contaminants

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes are a suite of chemical treatment procedures designed to remove organic materials in water and wastewater through oxidation with highly reactive hydroxyl radicals (•OH). wikipedia.org These processes are particularly effective for treating toxic and non-biodegradable pollutants like halogenated phenols. AOPs can effectively fragment and convert complex organic molecules into smaller, less harmful inorganic compounds such as CO2, H2O, and mineral acids. wikipedia.orgmdpi.com

Fenton and photo-Fenton systems are homogeneous catalytic processes that utilize the reactivity of the hydroxyl radical (•OH), one of the most powerful oxidizing agents. The classical Fenton reaction involves the generation of •OH radicals from hydrogen peroxide (H₂O₂) in the presence of ferrous ions (Fe²⁺) as a catalyst, typically under acidic conditions (pH 2.5–4.0). tandfonline.comtandfonline.com

The core reaction is: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

Research on chlorophenols, which serve as structural analogs for 4-Chloro-2,3,6-trimethylphenol, demonstrates the superior efficacy of the photo-Fenton process. In a comparative study on 2-chlorophenol (B165306), the Fenton process achieved a maximum Dissolved Organic Carbon (DOC) removal of 39%, whereas photo-Fenton processes (both solar and UV) improved the mineralization efficiency to 95–97%. tandfonline.comtandfonline.com Similarly, studies on 4-chlorophenol (B41353) have shown that the photo-Fenton process is a highly effective treatment method under acidic conditions, achieving a higher rate of degradation in a shorter time compared to other photochemical processes. tandfonline.com The synergistic effect of combining Fenton's reagent with ultrasound (sono-Fenton) and light (sono-photo-Fenton) has also been shown to achieve up to 99% degradation of 4-chlorophenol. cumhuriyet.edu.tr

| Process | Target Compound | Max. Degradation/Mineralization | Key Conditions | Reference(s) |

| Fenton | 2-Chlorophenol | 78% degradation; 39% DOC removal | pH 3.0, H₂O₂ = 22 mM, Fe²⁺ = 0.45 mM | tandfonline.com, tandfonline.com |

| Photo-Fenton (UV) | 2-Chlorophenol | 97% degradation; 97% mineralization | pH 3.0, H₂O₂ = 22 mM, Fe²⁺ = 0.45 mM | tandfonline.com, tandfonline.com |

| Photo-Fenton (Solar) | 2-Chlorophenol | 97% degradation; 95% mineralization | pH 3.0, H₂O₂ = 22 mM, Fe²⁺ = 0.45 mM | tandfonline.com, tandfonline.com |

| Sono-Photo-Fenton | 4-Chlorophenol | 99% degradation | - | cumhuriyet.edu.tr |

Ozonation is a well-established AOP that involves the use of ozone (O₃), a powerful oxidant, to break down organic pollutants. acs.org The process can occur through two primary mechanisms: direct reaction with molecular ozone or indirect reaction with hydroxyl radicals produced from ozone decomposition in water, particularly at high pH values. scielo.org.co Phenolic compounds are highly susceptible to ozonation due to the electron-donating nature of the hydroxyl group on the aromatic ring, which makes them reactive towards ozone. scielo.org.co

The efficiency of ozonation is strongly dependent on pH. Higher pH levels promote the decomposition of ozone into hydroxyl radicals, increasing the oxidation rate of phenols. scielo.org.comdpi.com For instance, in the treatment of spent caustic containing phenols, the reaction rate at pH 10 was found to be approximately 30% higher than at pH 5. scielo.org.co Studies on simulated wastewater containing phenol (B47542) have shown that under optimal conditions (pH 11, ozone dosage of 8 mg/L/min), a chemical oxygen demand (COD) removal rate of over 90% can be achieved. mdpi.com

Peroxide-based methods, often used in conjunction with activators like zero-valent iron (ZVI), also show promise for degrading chlorinated phenols. Systems using ZVI to activate hydrogen peroxide (H₂O₂), peroxymonosulfate (B1194676) (PMS), or peroxydisulfate (B1198043) (PS) can effectively degrade compounds like 2,4,6-trichlorophenol (B30397). Research indicates that the degradation efficiency follows the order H₂O₂ ≥ PMS > PS, with optimal performance at an acidic pH of around 3.2. nih.gov

Photochemical strategies utilize light energy (typically UV) to initiate the degradation of pollutants. As discussed, the photo-Fenton process is a prime example where UV light enhances the generation of reactive radicals. ufrn.br Another approach is UV/H₂O₂ treatment, where UV photolysis of hydrogen peroxide generates hydroxyl radicals.

Sonochemical degradation, or sonolysis, employs high-frequency ultrasound (typically >20 kHz) to induce acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid. nih.gov This collapse creates localized hot spots with extreme temperatures (~5000 K) and pressures (~1000 atm), leading to the thermal decomposition of pollutants and the pyrolytic cleavage of water molecules to form •OH radicals. nih.gov

Studies on various chlorophenols have confirmed that sonolysis can effectively mineralize these compounds, with the primary degradation pathway being the reaction with hydroxyl radicals. epa.govresearchgate.net The efficiency of sonochemical degradation can be influenced by several factors:

Frequency : The optimal frequency for maximum degradation of compounds like 4-chlorophenol typically lies between 200 and 600 kHz. researchgate.net

pH : Acidic conditions can significantly increase the mineralization rate. epa.gov

Catalysts : The addition of ferrous ions can accelerate degradation by promoting a Fenton-like reaction with in-situ generated H₂O₂. researchgate.net

The combination of sonolysis and photolysis (photosonochemistry) can lead to a synergistic effect, resulting in significantly higher degradation rates for phenolic compounds than either process alone. nu.edu.kz

Electrochemical oxidation processes (EOPs) are clean and powerful technologies for destroying refractory organic pollutants. acs.orgmdpi.com These methods involve the degradation of pollutants through direct or indirect anodic oxidation. acs.org In direct oxidation, the pollutant is adsorbed onto the anode surface and destroyed by direct electron transfer. In indirect oxidation, electrochemically generated intermediates, such as hydroxyl radicals, active chlorine species (e.g., HOCl/OCl⁻), or other oxidants, react with the pollutant in the bulk solution. acs.orgfigshare.com

The choice of anode material is critical to the efficiency and mechanism of the EOP. High-performance anodes like boron-doped diamond (BDD) and certain mixed metal oxides (MMOs) such as SnO₂-Sb₂O₅/Ti, RuO₂-IrO₂/Ti, and Ti₄O₇ are effective for generating hydroxyl radicals and oxidizing organics. mdpi.comfigshare.com

When treating wastewaters containing chloride ions, which is relevant for halogenated compounds like this compound, active chlorine species are readily formed. These species can participate in the degradation of organic matter. However, they can also lead to the formation of chlorinated organic byproducts (Cl-OBPs), which is a potential drawback that requires careful process optimization. figshare.com Research using various dimensionally stable anodes has shown that thousands of Cl-OBP molecules can be generated during the electrochemical treatment of complex wastewater, although prolonged electrolysis can decrease their aromaticity and unsaturation. figshare.com

Catalytic oxidation involves the use of a catalyst to enhance the rate of an oxidation reaction, often allowing for milder operating conditions (temperature and pressure) than non-catalytic processes. Catalytic Wet Oxidation (CWO) is one such process used for treating high-strength industrial wastewater containing phenolic compounds. bohrium.com In CWO, a heterogeneous catalyst, such as copper supported on activated carbon, can achieve high removal rates of total organic carbon (TOC) and chemical oxygen demand (COD) at moderate temperatures (120–160 °C). bohrium.com

More recent approaches include the use of nanocatalysts and photosensitizing catalysts.

Iron Oxide-Based Catalysts : Nanoparticles of magnetite (Fe₃O₄), particularly when stabilized on supports like silicon oxide (SiO₂), have demonstrated high efficiency in the liquid-phase oxidation of various phenolic compounds using oxygen. mdpi.com

Photosensitizing Catalysts : These catalysts can be incorporated into a carrier matrix, such as chitosan, and used for the heterogeneous photosensitized oxidation of pollutants under visible light. This process relies on the generation of singlet oxygen (¹O₂) to degrade contaminants. mdpi.com This method has been shown to be effective for a range of phenolic compounds and allows for the catalyst to be easily separated and reused. mdpi.com

Bioremediation Strategies Utilizing Microbial Consortia for Degradation

Bioremediation is an environmentally friendly and cost-effective technology that uses microorganisms to degrade or detoxify pollutants. nih.gov While single microbial strains can be effective, microbial consortia—communities of two or more different microbial species—often exhibit enhanced degradation capabilities. This is due to synergistic interactions, where the metabolic activities of different species complement each other. nih.gov A consortium can achieve more complete degradation of a complex pollutant, prevent the accumulation of toxic intermediates, and exhibit greater resilience to environmental stresses. nih.gov

The application of microbial consortia has been successful in treating soils and water contaminated with a wide range of organic pollutants, including phenols, polycyclic aromatic hydrocarbons (PAHs), and phthalates. nih.govresearchgate.net For example, a consortium of Raoultella sp. and Pandoraea sp. was effective in degrading tetracycline, while co-cultures of different bacterial strains significantly improved the degradation of phthalates like DOP. nih.gov

For halogenated compounds, bioremediation can be more challenging due to their toxicity and persistence. However, specialized microbial consortia have shown potential. Plant-bacterial consortia, used in systems like constructed wetlands, can biodegrade chlorinated pesticides and their metabolites. frontiersin.org Furthermore, immobilizing a bacterial consortium on a carrier material, such as biochar or alginate beads, can enhance its remediation potential by protecting the microorganisms and improving their contact with the pollutants. This approach has been successfully used for the simultaneous remediation of pyrene (B120774) and Cr(VI) co-contaminated soil. nih.gov

Adsorption and Separation Techniques for Contaminated Matrices

The remediation of matrices contaminated with phenolic compounds, such as this compound, often employs adsorption and various separation techniques. These methods are designed to isolate and remove the contaminants from soil, water, and industrial effluents. The selection of a specific technology depends on the nature of the contaminated matrix, the concentration of the pollutant, and the desired level of remediation.

Adsorption is a widely utilized and effective method for the removal of phenolic compounds from aqueous solutions. researchgate.net This process involves the accumulation of the contaminant (adsorbate) onto the surface of a solid material (adsorbent). A variety of materials have been investigated for their adsorptive properties, with activated carbon being a prominent example due to its high surface area and porous structure. mdpi.com

Separation techniques, on the other hand, encompass a broader range of physical and chemical processes aimed at isolating the contaminant. These can include membrane filtration, solvent extraction, and other advanced methods. These techniques can be used independently or in conjunction with adsorption to achieve high removal efficiencies.

Adsorption Techniques

The effectiveness of adsorption for removing phenolic contaminants is influenced by several factors, including the properties of the adsorbent, the concentration of the phenol, the pH of the solution, and the contact time. taylorfrancis.com Researchers have explored numerous low-cost adsorbents derived from agricultural and industrial waste as alternatives to commercially available activated carbon. taylorfrancis.com

A variety of materials have been shown to be effective in adsorbing phenolic compounds. These range from commercially produced activated carbons to natural and waste materials.

Activated Carbon: Commercial activated carbon is a highly effective adsorbent for a range of chlorophenols. researchgate.net Its performance is attributed to its large surface area and well-developed pore structure. Studies have shown that activated carbon can achieve high removal efficiencies for compounds like 2-chlorophenol, 2,4-dichlorophenol, and 2,4,6-trichlorophenol. researchgate.net The adsorption process is often well-described by models such as the Freundlich and Langmuir isotherms, which provide insight into the adsorbent's capacity and the nature of the adsorption. researchgate.net For instance, coconut shell-based activated carbon has demonstrated removal efficiencies of up to 99.9% for parachlorophenol and 99.8% for 2,4,6-trichlorophenol under optimized conditions. researchgate.net

Bio-based Adsorbents: Various agricultural waste products have been investigated as low-cost alternatives to activated carbon. Materials such as bagasse (sugarcane residue), coconut shells, and rice straw have shown potential for removing chlorophenols from aqueous solutions. researchgate.netbanglajol.info For example, bagasse has been studied for the removal of 2-chlorophenol, with the adsorption process being influenced by pH and contact time. banglajol.info

Modified Adsorbents: To enhance the adsorption capacity and selectivity of materials, various modification techniques have been employed. For instance, activated carbon impregnated with Fe(III) has shown improved removal efficiency for 2-chlorophenol compared to its unmodified counterpart. deswater.com Zeolites, another class of adsorbents, can be modified to increase their hydrophobicity, leading to a higher affinity for organic pollutants like phenols. mdpi.com

Interactive Table of Adsorbent Performance for Phenolic Compounds

| Adsorbent | Target Phenolic Compound | Removal Efficiency (%) | Maximum Adsorption Capacity (mg/g) | Reference |

| Activated Carbon (Commercial) | 2-Chlorophenol, 2,4-Dichlorophenol, 2,4,6-Trichlorophenol | High | Not Specified | researchgate.net |

| Activated Carbon (Coconut Shell) | Parachlorophenol | 99.9 | Not Specified | researchgate.net |

| Activated Carbon (Coconut Shell) | 2,4,6-Trichlorophenol | 99.8 | Not Specified | researchgate.net |

| Activated Carbon-impregnated Fe(III) | 2-Chlorophenol | 97.0 | 333.3 | deswater.com |

| Bagasse | 2-Chlorophenol | Variable | Not Specified | banglajol.info |

| Powdered Activated Coke | Phenol | 99.9 | 52.21 | mdpi.com |

| Zeolite Y (Modified) | Phenol | Increased by 30% after modification | Not Specified | mdpi.com |

The adsorption of phenolic compounds onto various materials is governed by a combination of physical and chemical interactions. The process is often analyzed using kinetic models and adsorption isotherms to understand the rate of uptake and the equilibrium distribution of the contaminant between the adsorbent and the solution.

Kinetics of Adsorption: The rate at which phenolic compounds are adsorbed is a crucial factor in designing treatment systems. Studies have frequently shown that the adsorption of chlorophenols onto activated carbon and other adsorbents follows pseudo-second-order kinetics. researchgate.netresearchgate.netdeswater.com This indicates that the rate-limiting step may be chemisorption, involving valence forces through sharing or exchange of electrons between the adsorbent and the adsorbate.

Adsorption Isotherms: Adsorption isotherms describe how the adsorbate molecules distribute between the liquid and solid phases at equilibrium. The Langmuir and Freundlich models are commonly used to analyze this behavior. The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces. The fit of these models to experimental data provides valuable information about the adsorption capacity and the intensity of adsorption. For example, the adsorption of 2-chlorophenol onto activated carbon-impregnated with Fe(III) was well-fitted by the Langmuir isotherm, suggesting a monolayer adsorption process. deswater.com

Separation Techniques

In addition to adsorption, several separation techniques are employed for the remediation of phenolic contaminants. These methods physically separate the pollutants from the contaminated matrix.

Membrane filtration is a pressure-driven separation process that uses a semi-permeable membrane to separate components in a fluid. Different types of membrane filtration, such as reverse osmosis and nanofiltration, can be effective in removing organic pollutants like phenols from water. The efficiency of removal depends on the membrane characteristics, the operating pressure, and the chemical properties of the contaminant.

Solvent extraction is a process where a contaminant is transferred from one liquid phase (typically aqueous) to another immiscible liquid phase (the solvent). epa.gov This technique is particularly useful for treating wastewater with high concentrations of phenolic compounds. nih.gov The choice of solvent is critical and is based on its selectivity for the target compound, its immiscibility with water, and its ease of regeneration. epa.gov Recent research has explored the use of "green" solvents, such as ionic liquids, to make the process more environmentally friendly. nih.gov For instance, magnetic room temperature ionic liquids have demonstrated high extraction efficiency for various phenolic compounds. nih.gov

Structure Activity Relationship Sar in Chemical Reactivity and Environmental Behavior

Influence of Halogen and Alkyl Substituents on Electronic Properties and Chemical Reactivity

The chemical reactivity of 4-Chloro-2,3,6-trimethylphenol is significantly governed by the electronic and steric effects of its constituent halogen (chloro) and alkyl (trimethyl) groups attached to the phenol (B47542) backbone. These substituents modulate the electron density distribution within the aromatic ring and influence the acidity of the phenolic hydroxyl group, thereby dictating its susceptibility to various chemical transformations.

The three methyl groups at positions 2, 3, and 6 are alkyl substituents, which are known to be electron-donating groups through an inductive effect (+I) and hyperconjugation. This electron-donating nature increases the electron density in the aromatic ring and on the oxygen atom of the hydroxyl group. Consequently, the methyl groups tend to decrease the acidity of the phenol, making the proton less likely to be abstracted.